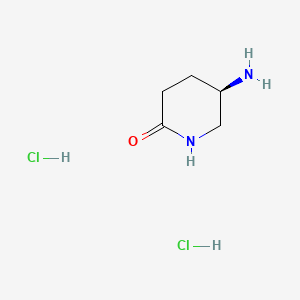
(5R)-5-aminopiperidin-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-aminopiperidin-2-one dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-aminopiperidin-2-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of imines followed by cyclization. For example, phenylsilane can be used to promote the formation and reduction of imines, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-aminopiperidin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quaternary ammonium cations using water radical cations.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include phenylsilane for reduction, water radical cations for oxidation, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, avoiding the use of harsh chemicals or extreme temperatures.
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations, reduced piperidine derivatives, and substituted piperidine compounds. These products have significant implications in medicinal chemistry and drug development.
Scientific Research Applications
(5R)-5-aminopiperidin-2-one dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (5R)-5-aminopiperidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes or activate specific receptors, leading to downstream effects that contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5R)-5-aminopiperidin-2-one dihydrochloride include other piperidine derivatives such as:
2-benzyl benzimidazole: Known for its opioid-like effects.
Piperidine benzimidazolone: Another compound with significant biological activity.
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and the unique biological activities it exhibits
Properties
Molecular Formula |
C5H12Cl2N2O |
|---|---|
Molecular Weight |
187.06 g/mol |
IUPAC Name |
(5R)-5-aminopiperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C5H10N2O.2ClH/c6-4-1-2-5(8)7-3-4;;/h4H,1-3,6H2,(H,7,8);2*1H/t4-;;/m1../s1 |
InChI Key |
YURPXBDYYDFFLI-RZFWHQLPSA-N |
Isomeric SMILES |
C1CC(=O)NC[C@@H]1N.Cl.Cl |
Canonical SMILES |
C1CC(=O)NCC1N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















